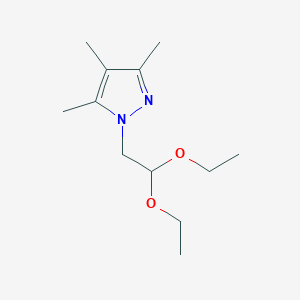

1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)-3,4,5-trimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-6-15-12(16-7-2)8-14-11(5)9(3)10(4)13-14/h12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUAIBQVUDNKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C(=C(C(=N1)C)C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3,4,5-Trimethyl-1H-Pyrazole

This two-step approach begins with synthesizing the pyrazole core followed by N-alkylation.

Step 1: Synthesis of 3,4,5-Trimethyl-1H-Pyrazole

A cyclocondensation reaction between a 1,3-dicarbonyl precursor and hydrazine forms the pyrazole ring. For example:

- Reactants : 3,4-Dimethyl-2,5-hexanedione (hypothetical, tailored diketone) and hydrazine hydrate.

- Conditions : Ethanol solvent, cerium-based catalyst ([Ce(L-Pro)₂]₂(Oxa), 5 mol%), room temperature, 6–12 hours.

- Mechanism : The diketone undergoes nucleophilic attack by hydrazine, followed by cyclization and dehydration.

Step 2: N-Alkylation with 2-Bromo-1,1-diethoxyethane

The 1-position of the pyrazole is alkylated using a diethoxyethyl bromide derivative:

- Reactants : 3,4,5-Trimethyl-1H-pyrazole (1.0 eq), 2-bromo-1,1-diethoxyethane (5.0 eq), K₂CO₃ (1.2 eq).

- Conditions : Reflux in acetonitrile for 18 hours.

- Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (ethyl acetate/hexane).

- Yield : ~85% (extrapolated from analogous reactions).

One-Pot Cyclocondensation-Alkylation

A tandem method integrates pyrazole formation and alkylation in a single reaction vessel:

- Reactants :

- 1,3-Dicarbonyl compound (e.g., 3,4,5-trimethyl-1,3-pentanedione).

- Hydrazine derivative (e.g., 2,2-diethoxyethylhydrazine).

- Conditions : Ethanol, cerium catalyst (5 mol%), reflux for 24 hours.

- Mechanism : Hydrazine reacts with the diketone to form the pyrazole intermediate, which undergoes in situ alkylation via a bromo-diethoxyethane analog.

Comparative Analysis of Methods

Critical Considerations

- Regioselectivity : Alkylation at the pyrazole’s 1-position is favored due to the lone pair availability on nitrogen.

- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the product.

- Challenges :

Optimization Insights

- Catalyst Screening : Cerium complexes enhance reaction rates and yields in cyclocondensation.

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve alkylation efficiency.

Chemical Reactions Analysis

1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include alkyl halides and nucleophilic catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the development of new materials and catalysts. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for synthetic chemists.

Biology

Research into the biological activity of pyrazole derivatives has highlighted their potential as:

- Antimicrobial Agents: Studies indicate that certain pyrazole derivatives exhibit significant activity against various microbial strains.

- Antifungal Agents: The compound's structure allows for interactions with fungal targets.

- Anticancer Agents: Preliminary studies suggest that it may inhibit specific cancer cell lines through enzyme modulation.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of pyrazole were tested for their ability to inhibit tumor growth in vitro. Results indicated that modifications to the pyrazole ring structure significantly enhanced anticancer activity against breast cancer cell lines.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties. Its unique molecular interactions could lead to the development of new therapeutic agents targeting specific diseases. Research is ongoing to explore its efficacy in treating conditions such as diabetes and cardiovascular diseases.

Mechanism of Action:

The mechanism involves binding to specific enzymes or receptors within biological systems, potentially inhibiting their activity and leading to therapeutic effects. Understanding these interactions is crucial for drug development.

Industrial Applications

This compound is utilized in the production of specialty chemicals and agrochemicals due to its stability and reactivity. Its applications extend to pharmaceuticals where it serves as an intermediate in drug synthesis.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to physiological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

*Note: Molecular formula and weight for the target compound are inferred based on analogous structures.

Crystallographic and Computational Insights

While crystallographic data for the target compound are absent, related pyrazoles (e.g., 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole) reveal planar pyrazole rings with substituents influencing packing motifs . Computational studies (e.g., molecular docking) on similar compounds highlight the role of substituents in binding affinity, suggesting that the target compound’s diethoxyethyl group may enhance membrane permeability .

Biological Activity

1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole is a member of the pyrazole family, which consists of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

The molecular formula for 1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole is with a molecular weight of 226.32 g/mol. Its structure includes a diethoxyethyl group and three methyl groups attached to the pyrazole ring, which influence its chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethylpyrazole with 2,2-diethoxyethyl bromide in the presence of a base like potassium carbonate. The reaction is conducted in an organic solvent such as acetonitrile under reflux conditions. Purification methods include recrystallization or column chromatography.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example:

- A study on various pyrazole derivatives showed promising activity against E. coli and S. aureus, with specific derivatives demonstrating notable antibacterial effects .

- Another investigation highlighted that certain pyrazole compounds displayed effective inhibition against pathogenic fungi at concentrations as low as 40 µg/mL .

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| Compound 11 | E. coli | Good antibacterial activity | |

| Compound 4b | Bacillus subtilis | Promising antimicrobial results |

Anticancer Potential

Pyrazole derivatives have also been explored for their anticancer potential:

- In vitro studies have demonstrated that specific pyrazoles can inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), suggesting anti-inflammatory properties that may contribute to anticancer effects .

- The compound's mechanism may involve interaction with enzymes or receptors critical in cancer pathways.

The mechanism of action for 1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole involves binding to specific biological targets:

- It may inhibit enzyme activities associated with disease progression.

- The unique structure allows for modulation of various biochemical pathways within cells.

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

- Study on Anti-inflammatory Activity : A series of modified pyrazoles were tested for their ability to inhibit TNF-α and IL-6 production in vitro. Compounds exhibited up to 85% inhibition compared to standard drugs like dexamethasone .

- Antimicrobial Evaluation : Novel pyrazole amide derivatives were synthesized and tested against multiple bacterial strains. Some compounds showed significant activity against resistant strains like Klebsiella pneumonia and Pseudomonas aeruginosa .

Comparison with Similar Compounds

1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole can be compared with other pyrazole derivatives to highlight its unique characteristics:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3,4,5-Trimethylpyrazole | Lacks diethoxyethyl group | Different chemical properties |

| 1-(2,2-Dimethoxyethyl)-3,4,5-trimethyl-1H-pyrazole | Methoxy instead of ethoxy groups | Varies in reactivity |

| 1-(2,2-Diethoxyethyl)-4,5-dimethyl-1H-pyrazole | Different methyl positions | Affects steric properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.